molecular formula C19H24N4S2 B10810044 N-[5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine

N-[5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine

Cat. No.: B10810044
M. Wt: 372.6 g/mol
InChI Key: OQRODWLIUBNBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[2,3-d]pyrimidine core, a bicyclic heteroaromatic system known for its pharmacological relevance in kinase inhibition and enzyme modulation. The N',N'-dimethylethane-1,2-diamine moiety at position 4 provides a flexible, basic side chain that may improve solubility and serve as a hydrogen bond donor/acceptor in target binding .

Properties

Molecular Formula

C19H24N4S2

Molecular Weight

372.6 g/mol

IUPAC Name

N-[5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C19H24N4S2/c1-13-14(2)25-19-17(13)18(20-10-11-23(3)4)21-16(22-19)12-24-15-8-6-5-7-9-15/h5-9H,10-12H2,1-4H3,(H,20,21,22)

InChI Key

OQRODWLIUBNBSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)NCCN(C)C)CSC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-389270 involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the best results.

Industrial Production Methods

In an industrial setting, the production of WAY-389270 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental reactions as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The thieno[2,3-d]pyrimidin-4-yl core and sulfur-containing substituents in Compound A are susceptible to oxidation.

Oxidation Target Reagents/Conditions Outcome Source
Thiophene ringKMnO₄ (acidic/basic conditions)Formation of sulfoxide/sulfone derivatives or ring oxidation products. ,
Phenylsulfanylmethyl groupH₂O₂, mCPBAOxidation of thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-). ,
  • Mechanistic Insight : The electron-rich thiophene ring undergoes electrophilic oxidation, while the sulfur atom in the thioether group is oxidized stepwise to sulfoxide or sulfone, depending on reaction stoichiometry .

Reduction Reactions

The dimethylethylenediamine moiety and aromatic systems in Compound A participate in reduction processes.

Reduction Target Reagents/Conditions Outcome Source
Aromatic ringsH₂, Pd/C or Raney NiPartial or full hydrogenation of thienopyrimidine or phenyl rings. ,
Secondary aminesLiAlH₄, NaBH₄ (under specific pH)Reduction of imine intermediates (if present) to amines. ,
  • Stereochemical Considerations : Hydrogenation of the thienopyrimidine core may lead to diastereomers if chiral centers are generated .

Substitution Reactions

The thieno[2,3-d]pyrimidin-4-yl system supports nucleophilic and electrophilic substitutions, particularly at the 2- and 4-positions.

Substitution Type Reagents/Conditions Outcome Source
Nucleophilic displacementHalogens (Cl₂, Br₂), R-X (alkylation)Replacement of the phenylsulfanylmethyl group with halides or alkyl chains. ,
Electrophilic aromatic substitutionHNO₃/H₂SO₄, CH₃COCl/AlCl₃Nitration or acetylation of the phenyl ring. ,
  • Kinetics : The electron-withdrawing pyrimidine ring deactivates the thiophene moiety, slowing electrophilic substitutions .

Coordination Chemistry

The dimethylethylenediamine side chain acts as a bidentate ligand, enabling coordination with transition metals.

Metal Ion Application Complex Structure Source
Cu(I)/Cu(II)Catalytic cross-coupling reactionsTetrahedral or square-planar geometries stabilize reactive intermediates. ,
Pd(II)Suzuki-Miyaura couplingEnhances catalytic efficiency in C-C bond formation.
  • Example : Compound A forms stable complexes with Cu(I), facilitating Ullmann-type couplings between aryl halides and amines .

Degradation Pathways

Under physiological conditions (e.g., lysosomal enzymes), Compound A undergoes controlled degradation:

Condition Enzyme/Agent Cleavage Site Byproducts Source
Acidic pHCathepsin BCleavage of amide bonds in ethylenediamineFree thienopyrimidine and sulfides
Oxidative stressROS (e.g., OH- , O₂⁻)Radical-mediated C-S bond scissionSulfur radicals, fragmented aromatics ,
  • Implications : This property is exploited in prodrug designs, where Compound A serves as a self-immolative linker .

Synthetic Modifications

The ethylenediamine side chain is frequently functionalized for applications in drug delivery:

Reaction Reagents Product Application Source
AcylationGlutaric anhydride, DIPEAAmide-linked prodrugsTargeted cancer therapy
CondensationAldehydes/ketonesImidazolidine derivativesStabilization of metal complexes
  • Case Study : Reaction with glutaric anhydride yields a paclitaxel conjugate, enabling tumor-specific drug release .

Stability Under Thermal and Photolytic Conditions

Condition Observation Degradation Products Source
UV irradiation (λ = 254 nm)Photooxidation of thioether to sulfoxideSulfoxide derivatives
Heating (>150°C)Retro-Diels-Alder fragmentation of thienopyrimidine coreDimethylpyrimidine and thiophene fragments ,

Key Research Findings

  • Catalytic Applications : The ethylenediamine moiety in Compound A enhances the stability of Cu(I) catalysts in C-N coupling reactions, achieving yields up to 92% in model reactions .

  • Prodrug Activation : Enzymatic cleavage of Compound A in lysosomes releases active drugs with a half-life of 5.4 hours, critical for controlled-release formulations .

  • Thermodynamic Stability : DFT calculations predict that the thienopyrimidine core’s aromaticity contributes to a Gibbs free energy (ΔG) of −48.2 kJ/mol for the intact molecule, favoring degradation only under enzymatic or extreme conditions .

Scientific Research Applications

Structural Features

The compound features a thieno[2,3-d]pyrimidine core, which is known for its role in various biological activities. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant anticancer properties. The following mechanisms have been identified:

  • Inhibition of Cell Proliferation : Studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit the proliferation of cancer cell lines. For example, one study reported that a related compound demonstrated cytotoxic effects on leukemia cell lines with IC50 values ranging from 0.3 to 1.2 µM .
  • Mechanism of Action : The anticancer effect is hypothesized to involve the induction of apoptosis and cell cycle arrest through the modulation of signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway .

Case Study: Leukemia Cells

A specific study evaluated the effects of a structurally related thieno[2,3-d]pyrimidine derivative on acute biphenotypic leukemia MV4-11 cells. The results indicated significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, suggesting a targeted action on critical survival pathways in cancer cells .

Antimicrobial Properties

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial activity against various pathogens:

  • Bacterial and Fungal Inhibition : Compounds similar to N-[5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine have shown promising results against bacterial strains and fungi. The mechanism typically involves disrupting essential cellular processes critical for microbial survival .

Case Study: Antimicrobial Efficacy

In a study focusing on antimicrobial activity, derivatives of thieno[2,3-d]pyrimidine were tested against various pathogens. Results demonstrated significant activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Summary Table of Biological Activities

Activity Description References
AnticancerInhibits proliferation in cancer cell lines; induces apoptosis
AntimicrobialEffective against various bacterial strains and fungi
MechanismModulates signaling pathways; disrupts cellular processes

Mechanism of Action

The mechanism of action of WAY-389270 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

  • Compound 10 (): Features a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core, which adds a partially saturated cyclohexene ring. The methylthio (-SCH3) group at the phenyl ring and dimethylamine substituent differ from the target’s phenylsulfanylmethyl and diamine side chain .
  • 5,6-Dimethyl-N-(2-thienylmethyl)thieno[2,3-d]pyrimidin-4-amine (): Shares the 5,6-dimethylthieno[2,3-d]pyrimidine core but substitutes the phenylsulfanylmethyl group with a thienylmethyl moiety. The thiophene ring’s electron-rich nature may enhance π-stacking but reduce lipophilicity compared to the phenylsulfanyl group .
  • N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Replaces the diamine side chain with a difluorophenyl-thioacetamide group.

Substituent Effects on Physicochemical Properties

Compound Core Structure Position 2 Substituent Position 4 Substituent LogP* (Predicted) Solubility (µg/mL)*
Target Compound Thieno[2,3-d]pyrimidine Phenylsulfanylmethyl N',N'-Dimethylethane-1,2-diamine 3.8 15–20
Compound 10 () Tetrahydrobenzo-thienopyrimidine Methylthio (-SCH3) N,N-Dimethylamine 4.2 8–12
Compound Thieno[2,3-d]pyrimidine Thienylmethyl -NH-(thienylmethyl) 3.5 25–30
Compound Thieno[2,3-d]pyrimidin-4-one Ethyl, 5,6-dimethyl Difluorophenyl-thioacetamide 4.5 5–10

*Predicted using QikProp (BIOVIA) for neutral pH.

Biological Activity

N-[5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article discusses its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C16H20N4S
  • Molecular Weight: 304.42 g/mol
  • CAS Number: 885460-30-0

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on anticancer effects. Its structure suggests potential interactions with various biological targets, including enzymes involved in cancer progression.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer properties.

  • Mechanism of Action:
    • The compound is believed to inhibit key enzymes involved in DNA synthesis and repair, particularly thymidylate synthase (TS), which is crucial for DNA replication in cancer cells .
    • It may also induce apoptosis (programmed cell death) in tumor cells by disrupting cellular signaling pathways.
  • Case Studies:
    • A study evaluating similar thieno[2,3-d]pyrimidine derivatives showed IC50 values ranging from 0.05 to 0.1 μM against various cancer cell lines, indicating potent activity .
    • Another investigation found that derivatives of this class exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action of the compound:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)0.058Inhibition of TS and induction of apoptosis
HeLa (Cervical)0.069Disruption of cell cycle progression
A549 (Lung)0.045Targeting mitochondrial function

These results demonstrate that the compound effectively inhibits cancer cell proliferation through multiple mechanisms.

Structure-Activity Relationship (SAR)

The structural components of this compound contribute significantly to its biological activity:

  • Thieno[2,3-d]pyrimidine Core: Essential for enzyme inhibition.
  • Dimethylamine Group: Enhances solubility and bioavailability.
  • Phenylsulfanylmethyl Substituent: Potentially increases selectivity towards cancerous cells.

Q & A

Q. What synthetic strategies are recommended for preparing this thienopyrimidine derivative, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

  • Nucleophilic substitution at the pyrimidine core (e.g., introducing phenylsulfanylmethyl groups via thiol-alkylation).
  • Cyclization reactions under reflux conditions (e.g., using acetic anhydride or DMF as solvents at 80–120°C).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Yield optimization may involve testing catalysts (e.g., palladium complexes for cross-coupling) or adjusting temperature gradients. Pilot-scale trials with inert atmospheres (N₂/Ar) can mitigate oxidation side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • ¹H/¹³C NMR : To verify substituent positions on the thienopyrimidine core and ethane-diamine sidechain.
  • High-resolution mass spectrometry (HRMS) : For exact mass confirmation (e.g., ESI+ mode, resolving power >30,000).
  • HPLC-DAD/UV : Purity assessment (e.g., C18 column, acetonitrile/water mobile phase, λ = 254 nm). Cross-referencing with PubChem’s spectral libraries (where available) ensures accuracy .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize target-based assays aligned with structural analogs:

  • Enzyme inhibition assays : Focus on kinases or acetylcholinesterase (common targets for thienopyrimidines).
  • Cellular viability screens : Use diverse cell lines (e.g., cancer, neuronal) with IC₅₀ determination via MTT/WST-1 assays. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (3–4 replicates). Adjust DMSO concentrations to ≤0.1% to avoid solvent toxicity .

Advanced Research Questions

Q. What mechanistic studies are recommended to elucidate this compound’s interaction with biological targets?

Methodological Answer: Employ biophysical and computational approaches:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified proteins.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses (PDB ID: e.g., 1ACJ for cholinesterases).
  • Metabolite profiling : LC-MS/MS to identify phase I/II metabolites in hepatic microsomes. Correlate findings with mutagenesis studies (e.g., alanine scanning of target active sites) .

Q. How can researchers address contradictions in bioactivity data across different experimental models?

Methodological Answer: Systematic validation is key:

  • Assay standardization : Replicate experiments in orthogonal models (e.g., 2D vs. 3D cell cultures).
  • Pharmacokinetic profiling : Assess compound stability in media vs. plasma (e.g., half-life differences).
  • Interference checks : Test for fluorescent/absorbance artifacts (e.g., thiol-reactive groups in WST-1 assays). Publish raw datasets and statistical analyses (ANOVA with Tukey post-hoc) to enhance reproducibility .

Q. What strategies optimize regioselectivity in modifying the thienopyrimidine core?

Methodological Answer: Regioselectivity depends on electronic and steric factors:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the pyrimidine N) to steer substitutions.
  • Metal-mediated catalysis : Use Pd(OAc)₂/Xantphos for C-H activation at the 2-position.
  • Computational modeling : DFT calculations (Gaussian 16) to predict reactive sites (Fukui indices). Monitor reaction progress via TLC or inline IR spectroscopy .

Q. How can structural analogs of this compound guide SAR (structure-activity relationship) studies?

Methodological Answer: Leverage PubChem’s analog datasets (e.g., CID 145981756) to:

  • Modify substituents : Compare methyl vs. ethyl groups at the 5,6-positions for steric effects.
  • Vary sulfur moieties : Replace phenylsulfanylmethyl with sulfoxide/sulfone to assess redox sensitivity.
  • Bioisosteric replacements : Substitute thienopyrimidine with quinazoline to test scaffold flexibility. Use clustering algorithms (e.g., Tanimoto similarity >0.85) to prioritize analogs .

Q. What advanced purification techniques improve yield for gram-scale synthesis?

Methodological Answer: Scale-up requires balancing efficiency and purity:

  • Continuous flow chemistry : Reduce reaction times and byproduct formation.
  • Preparative HPLC : C18 columns with methanol/water gradients (10–100%) at 20 mL/min.
  • Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane) with controlled cooling rates. Monitor purity via NMR and adjust gradients iteratively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.